molecular formula C20H22N4O3S B2945117 N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide CAS No. 1251563-78-6

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B2945117
CAS No.: 1251563-78-6
M. Wt: 398.48
InChI Key: YFWNNWCRMOPJFP-UHFFFAOYSA-N
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Description

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

A series of studies have synthesized and evaluated derivatives related to the core structure of this compound for their antimicrobial and anti-inflammatory activities. For instance, synthesized thiazolidin-4-ones based on specific acetamide derivatives have shown promising results against various bacterial strains, highlighting their potential as antibacterial agents (Hassan et al., 2014). Similarly, acetamido pyrrolyl azoles were prepared and tested for their antimicrobial and anti-inflammatory activities, showing significant efficacy against specific pathogens and inflammation (Sowmya et al., 2017).

Antioxidant Properties

The investigation into the antioxidant capabilities of certain derivatives has revealed moderate to significant radical scavenging activity, underscoring the potential for these compounds to be developed as antioxidants. This was demonstrated in the synthesis and study of novel N-substituted benzyl/phenyl derivatives, indicating their effectiveness in neutralizing oxidative agents (Ahmad et al., 2012).

Antitumor Activities

Research has also delved into the antitumor properties of related compounds, with some derivatives showing high inhibition of cancer cell growth, such as Hep-G2 cells. This indicates a promising avenue for developing specific antitumor agents targeting certain cancer types. The work on thieno[2,3‐d]pyrimidines, for example, has highlighted the potential of these compounds as specific antitumor agents against Hep-G2 cells, demonstrating significant growth inhibition at low concentrations (Aly et al., 2010).

Novel Pharmacological Agents

The compound's structure has paved the way for the synthesis of novel pharmacological agents, some of which have shown a promising profile in behavioral animal tests, indicating their potential as antipsychotic agents. This was observed in the development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which, unlike clinically available antipsychotic agents, did not interact with dopamine receptors, presenting a new mechanism of action for further exploration (Wise et al., 1987).

Properties

IUPAC Name

N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-13-20(28-14(2)22-13)16-8-9-19(26)24(23-16)11-10-21-18(25)12-15-6-4-5-7-17(15)27-3/h4-9H,10-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWNNWCRMOPJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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